CaMKP-Inhibitor

Übersicht

Beschreibung

Calcium/calmodulin-dependent protein kinase phosphatase (CaMKP) inhibitors are compounds that specifically inhibit the activity of calcium/calmodulin-dependent protein kinase phosphatase. These inhibitors are crucial in regulating various cellular processes by modulating the activity of calcium/calmodulin-dependent protein kinases, which are involved in numerous signaling pathways, particularly in the cardiovascular and nervous systems .

Wissenschaftliche Forschungsanwendungen

CaMKP-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Potenzielle therapeutische Mittel zur Behandlung von Herz-Kreislauf-Erkrankungen, Diabetes und anderen Erkrankungen, bei denen Calcium/Calmodulin-abhängige Proteinkinasen eine Rolle spielen

5. Wirkmechanismus

CaMKP-Inhibitoren entfalten ihre Wirkung durch kompetitive Bindung an die aktive Stelle der Calcium/Calmodulin-abhängigen Proteinkinase-Phosphatase, wodurch die Dephosphorylierung von Zielproteinen verhindert wird. Diese Hemmung stört die Signalwege, die von Calcium/Calmodulin-abhängigen Proteinkinasen reguliert werden, was zu veränderten zellulären Reaktionen führt .

Ähnliche Verbindungen:

Calcium/Calmodulin-abhängige Proteinkinase II-Inhibitoren: Diese Inhibitoren zielen auf eine andere Kinase ab, haben aber ähnliche regulatorische Wirkungen auf Calcium-Signalwege.

Phosphodiesterase-Inhibitoren: Diese Verbindungen modulieren auch die intrazelluläre Signalübertragung, indem sie die cAMP-Spiegel beeinflussen.

Einzigartigkeit: CaMKP-Inhibitoren sind einzigartig in ihrer spezifischen Zielsetzung der Calcium/Calmodulin-abhängigen Proteinkinase-Phosphatase, was sie zu wertvollen Werkzeugen für die Untersuchung und Modulation von Calcium-abhängigen Signalwegen macht. Ihre Spezifität und Wirksamkeit bei der Hemmung dieser speziellen Phosphatase heben sie von anderen Kinaseinhibitoren ab .

Wirkmechanismus

Target of Action

The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .

Mode of Action

The CaMKP Inhibitor works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .

Biochemical Pathways

The CaMKP Inhibitor affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .

Result of Action

The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .

Action Environment

The action of the CaMKP Inhibitor can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the CaMKP Inhibitor could be influenced by these environmental factors.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The CaMKP Inhibitor interacts with various enzymes and proteins, particularly the Ser/Thr protein. It functions by inhibiting the activity of CaMKP, which is a type of Ser/Thr protein . The nature of these interactions involves the removal of oxidized protein (CaMK) from the system .

Cellular Effects

The CaMKP Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting CaMKP mediated phospho-CaMKI hydrolysis . This inhibition does not affect the levels of protein phosphoric acid 2C (PP2C) and calcineurin (CaN) .

Molecular Mechanism

At the molecular level, the CaMKP Inhibitor exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . It acts as a competitive substrate inhibitor of POPX2 (Ca2+/CaMKP) and the POPX1 (nuclear isoform CaMKP-N), exhibiting little activity against PP2B/CaN and PP2C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CaMKP inhibitors typically involves the formation of an amino-naphthol sulfonic acid structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of CaMKP inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Reaktionstypen: CaMKP-Inhibitoren unterliegen aufgrund des Vorhandenseins reaktiver Sulfonsäure- und Aminogruppen hauptsächlich Substitutionsreaktionen. Diese Reaktionen können durch verschiedene Reagenzien unter kontrollierten Bedingungen gefördert werden .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Reagenzien wie Natriumhydroxid oder andere Basen, um die Substitution von funktionellen Gruppen zu erleichtern.

Oxidations- und Reduktionsreaktionen: Diese Inhibitoren können auch Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger verbreitet sind.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der Amino-Naphthol-Sulfonsäurestruktur, die die inhibitorische Aktivität gegenüber Calcium/Calmodulin-abhängiger Proteinkinase-Phosphatase beibehalten .

Vergleich Mit ähnlichen Verbindungen

Calcium/calmodulin-dependent protein kinase II inhibitors: These inhibitors target a different kinase but have similar regulatory effects on calcium signaling pathways.

Phosphodiesterase inhibitors: These compounds also modulate intracellular signaling by affecting cyclic adenosine monophosphate levels.

Uniqueness: CaMKP inhibitors are unique in their specific targeting of calcium/calmodulin-dependent protein kinase phosphatase, making them valuable tools for studying and modulating calcium-dependent signaling pathways. Their specificity and effectiveness in inhibiting this particular phosphatase set them apart from other kinase inhibitors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for CaMKP inhibitor involves the reaction of starting materials to form the final product. The pathway should be designed in a way that ensures high yield and purity of the product.", "Starting Materials": [ "4-chloro-7-nitrobenzofurazan", "2-amino-5-phenyl-1,3,4-thiadiazole", "Triethylamine", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-7-nitrobenzofurazan (1.0 g) and 2-amino-5-phenyl-1,3,4-thiadiazole (1.2 g) in methanol (20 mL) and add triethylamine (1.5 mL). Stir the mixture for 2 hours at room temperature.", "Step 2: Add acetic anhydride (1.5 mL) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium bicarbonate (1.0 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (2 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final product, CaMKP inhibitor." ] } | |

CAS-Nummer |

52789-62-5 |

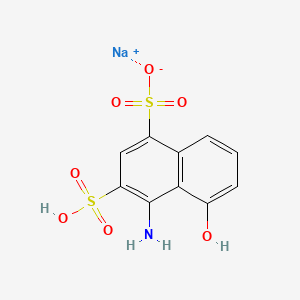

Molekularformel |

C10H10NNaO8S2 |

Molekulargewicht |

359.3 g/mol |

IUPAC-Name |

sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |

InChI-Schlüssel |

CSERVTGXEOFISN-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)

![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)